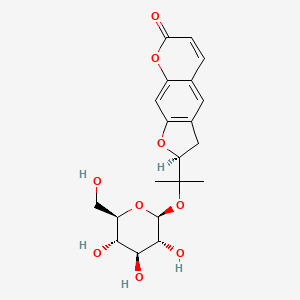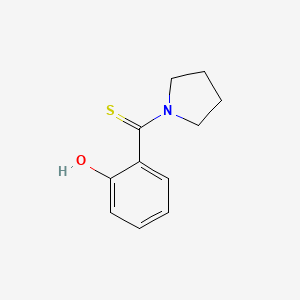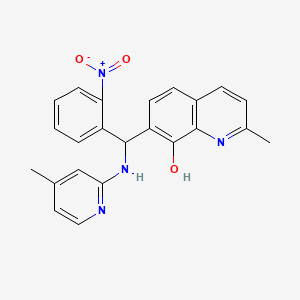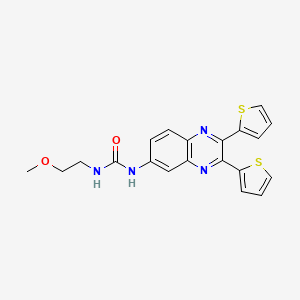
メゲストロール
概要
説明
Megestrol is a synthetic progestin used most commonly as the acetate ester . It is administered orally to treat anorexia and cachexia or serious unexplained weight loss and is also used as an antineoplastic agent to treat certain types of malignancy . It is used to treat advanced cancer of the breast or uterus in patients whose cancer has already spread, come back, or cannot be treated with surgery .
Synthesis Analysis
The synthesis of Megestrol involves a suspension of 17α-acetoxy-6-methylenepregn-4-ene-3,20-dione, sodium acetate, and palladium/carbon in ethanol and 4-methyl-1-cyclohexene. This mixture is heated at reflux with stirring, and the completeness of isomerization is determined by thin-layer chromatography .Molecular Structure Analysis
The molecular formula of Megestrol is C22H30O3 . Its average mass is 342.472 Da and its monoisotopic mass is 342.219482 Da .科学的研究の応用
がん関連の悪液質/食欲不振
メゲストロール酢酸エステル (MA): は、進行がん患者における食欲増進および悪液質/食欲不振の改善を目的として、広くオフラベルで使用されています 。広く使用されているにもかかわらず、その利点は議論の的となっています。系統的レビューとメタ分析は、この文脈におけるMAの臨床的利点解明を目指しました。 MAで治療されたがん患者の体重の全体的なプールされた平均変化は0.75 kgであり、体重の安定化の可能性を示唆しています .
副腎皮質癌治療
MAは、パフォーマンスステータスが低い転移性/切除不能な副腎皮質癌(ACC)患者の一次治療レジメンの一部としての妥当性と活性を研究されてきました 。 MAをエトポシド、ドキソルビシン、シスプラチン、ミトタンレジメン(EDP-M)に追加すると、EDP-Mを適切な用量で投与することができ、MAの増強効果を示唆しています .
進行乳がん治療
メゲストロールは、進行乳がんの治療に抗腫瘍剤として使用されます。 プロゲステロン受容体に結合することで作用し、ホルモン感受性腫瘍細胞の増殖を阻害します .
子宮内膜がん管理
乳がんでの適用と同様に、MAは進行子宮内膜がんの管理に使用されます。 そのプロゲステロン活性は、病気の進行を遅らせる役割を果たします .
AIDS関連悪液質
MAは、AIDS患者の食欲不振と体重減少の治療にも処方されます。 この用途における有効性は、食欲を刺激し、体重増加を促進する能力によるものであり、これらの患者の生活の質を向上させます .
緩和ケア
緩和ケアの場では、MAは悪液質や食欲不振などの症状を管理することで、患者の生活の質を向上させるために使用されます。 食欲と体重増加に役立ち、さまざまな治療を受けている患者にとって有益です .
作用機序
Target of Action
Megestrol is a synthetic progestin . It has the same physiological effects as natural progesterone . These effects include induction of secretory changes in the endometrium, increase in basal body temperature, pituitary inhibition, and production of withdrawal bleeding in the presence of estrogen .
Mode of Action
The precise mechanism by which megestrol acetate produces effects in anorexia and cachexia is unknown at the present time . Its progestin antitumor activity may involve suppression of luteinizing hormone by inhibition of pituitary function . It is also believed to stimulate appetite by both direct and indirect pathways and antagonize the metabolic effects of the principal catabolic cytokines .
Biochemical Pathways
Megestrol acetate is a specific inducer of CYP3A4 mediated by human pregnane X receptor . This suggests that megestrol acetate has the potential to cause drug interactions, especially in the co-administration with drugs that are substrates of CYP3A4 .
Pharmacokinetics
Megestrol acetate is usually taken orally . The oral bioavailability of megestrol acetate is approximately 100% . After administration, it is metabolized in the liver through hydroxylation, reduction, and conjugation . The mean elimination half-life is 34 hours . Excretion occurs through urine (57-78%) and feces (8-30%) .
Result of Action
Megestrol acetate has been shown to inhibit the growth of HepG2 cells in vitro in dose- and time-dependent manners . Apoptosis following G1 arrest was observed in megestrol acetate-treated cells and may be a mechanism through which megestrol acetate inhibits HepG2 cells .
Action Environment
The bioavailability of megestrol acetate directly affects its efficacy and safety . The formulation was refined to enhance its pharmacokinetics . Such efforts yielded megestrol acetate in a tablet form, followed by a concentrated oral suspension form, and an oral suspension form developed using nanocrystal technology . Nanocrystal technology was designed specifically to optimize drug delivery and enhance the bioavailability of drugs that have poor solubility in water .
Safety and Hazards
将来の方向性
生化学分析
Biochemical Properties
Megestrol has the same physiologic effects as natural progesterone . These effects include induction of secretory changes in the endometrium, increase in basal body temperature, pituitary inhibition, and production of withdrawal bleeding in the presence of estrogen .
Cellular Effects
Megestrol influences cell function by inducing secretory changes in the endometrium and increasing basal body temperature . It also inhibits the pituitary gland, which can lead to the production of withdrawal bleeding in the presence of estrogen .
Molecular Mechanism
Its progestin antitumor activity may involve the suppression of luteinizing hormone by inhibiting pituitary function .
Temporal Effects in Laboratory Settings
It is known that the bioavailability of Megestrol directly affects its efficacy and safety .
Dosage Effects in Animal Models
In animal models, the effects of Megestrol vary with different dosages . For instance, a typical dosage for estrus suppression is 2.0 mg/kg/day for 8 consecutive days, while a typical dosage for temporary postponement is 0.5 mg/kg/day in late anestrus .
Metabolic Pathways
Megestrol may alter metabolic pathways via interferences with the production or action of mediators such as cachectin, a hormone that inhibits adipocyte lipogenic enzymes .
Transport and Distribution
It is known that the bioavailability of Megestrol directly affects its efficacy and safety .
特性
IUPAC Name |
(8R,9S,10R,13S,14S,17R)-17-acetyl-17-hydroxy-6,10,13-trimethyl-2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30O3/c1-13-11-16-17(20(3)8-5-15(24)12-19(13)20)6-9-21(4)18(16)7-10-22(21,25)14(2)23/h11-12,16-18,25H,5-10H2,1-4H3/t16-,17+,18+,20-,21+,22+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXIMPSPISRVBPZ-NWUMPJBXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2C(CCC3(C2CCC3(C(=O)C)O)C)C4(C1=CC(=O)CC4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C[C@@H]2[C@H](CC[C@]3([C@H]2CC[C@@]3(C(=O)C)O)C)[C@@]4(C1=CC(=O)CC4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001009330 | |
| Record name | Megestrol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001009330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
WHITE OR ALMOST WHITE, CRYSTALLINE POWDER; SPARINGLY SOL IN ALC; SLIGHTLY SOL IN ETHER & FIXED OILS; SOL IN ACETONE; VERY SOL IN CHLOROFORM /ACETATE/ | |
| Record name | MEGESTROL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3233 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
Megestrol acetate shares the actions of the progestins: induction of secretory changes in the endometrium, increase in basal body temperature, pituitary inhibition, and production of withdrawal bleeding in the presence of estrogen. In animals, the drug suppresses ovulation and produces antigonadotrophic, antiuterotrophic and antiandrogenic/antimyotrophic effects. It has slight glucocorticoid activity and a very slight degree of mineralocorticoid activity. Megestrol acetate has no estrogenic, androgenic, or anabolic activity., While the precise mechanism by which megestrol acetate produces its antineoplastic effects against endometrial carcinoma is unknown at the present time, inhibition of pituitary gonadotrophin production and resultant decrease in estrogen secretion may be factors. There is evidence to suggest a local effect as a result of the marked changes brought about by the direct instillation of progestational agents into the endometrial cavity. The antineoplastic action of megestrol acetate on carcinoma of the breast is effected by modifying the action of other steroid hormones and by exerting a direct cytotoxic effect on tumor cells. In metastatic cancer, hormone receptors may be present in some tissues but not others. The receptor mechanism is a cyclic process whereby estrogen produced by the ovaries enters the target cell, forms a complex with cytoplasmic receptor and is transported into the cell nucleus. There it induces gene transcription and leads to the alteration of normal cell functions. Pharmacologic doses of megestrol acetate not only decrease the number of hormone-dependent human breast cancer cells but also are capable of modifying and abolishing the stimulatory effects of estrogen on these cells. It has been suggested that progestins may inhibit in one of two ways: by interfering with either the stability, availability, or turnover of the estrogen receptor complex in its interaction with genes or in conjunction with the progestin receptor complex, by interacting directly with the genome to turn off specific estrogen-responsive genes., The precise mechanism for megestrol-induced weight gain has not been clearly established; however, evidence from clinical studies indicates that the increase in body weight observed during megestrol therapy is related to the drug's appetite-stimulant or metabolic effects rather than its glucocorticoid-like effects or the production of edema. It has been suggested that megestrol and/or its metabolites may, either directly or indirectly, stimulate appetite resulting in weight gain or may alter metabolic pathways via interference with the production or action of mediators such as cachectin (a hormone that inhibits adipocyte lipogenic enzymes)., Splenic macrophage Fc gamma receptors participate in the pathophysiology of immune cytopenias, and in such disorders, the beneficial effects of glucocorticoids are in part mediated by decreased expression of macrophage Fc gamma receptors. In the animal model, progesterones, like glucocorticoids, inhibit expression of these receptors. Megestrol acetate (MA) is a progesterone frequently used for treating human immunodeficiency virus (HIV)-associated anorexia-cachexia. Twenty-eight patients with HIV-associated thrombocytopenia with shortened platelet survival and increased platelet-associated immunoglobulin G (IgG) who were being treated with MA for anorexia-cachexia were prospectively studied for a 6-month period to assess the potential role of progesterones in the treatment of immune thrombocytopenia. Treatment with MA for non-consecutive periods of 2 months and 1 month significantly increased platelet count and platelet survival without significant alteration of platelet-associated immunoglobulin levels. Of the 28 patients studied, 22 presented a complete response, 19 presented a complete response 1 month after finishing the MA treatment regimen, and 12 remained in complete response for a further month. Expression of Fc gamma receptors (Fc gamma RI and Fc gamma RII) by peripheral blood monocytes and the in vitro recognition of IgG-sensitized cells by monocytes were significantly decreased by the MA treatment. Decreased expression and functioning of these receptors significantly correlated with platelet counts and survival times, but no relationship was found with platelet-associated immunoglobulin, circulating immune complexes, body mass index, plasma HIV load, or CD4 lymphocyte levels. These results suggest that treatment with progesterones, like MA, may be an alternative therapy for immune cytopenias, with few side effects., For more Mechanism of Action (Complete) data for MEGESTROL (6 total), please visit the HSDB record page. | |
| Record name | MEGESTROL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3233 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Impurities |
Reported impurities include: 6,17a-dimethyl-3,17-dioxo-D-homoandrosta-4,6-dien-17aalpha-yl acetate (D-homo megestrol acetate), 6alpha-methyl-3,20-dioxopregn-4-en-17-yl acetate (medroxyprogesterone acetate), 6-methyl-3,20-dioxopregna-1,4,6-trien-17-yl acetate, 6-methylene-3,20-dioxopregn-4-en-17-yl acetate (6-methylene hydroxyprogesterone acetate) and 6-methyl-17-hydroxypregna-4,6-diene-3,20-dione (megestrol). /Megestrol acetate/ | |
| Record name | MEGESTROL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3233 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
CAS RN |
3562-63-8 | |
| Record name | Megestrol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3562-63-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Megestrol [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003562638 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Megestrol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001009330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Megestrol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.571 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MEGESTROL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EA6LD1M70M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | MEGESTROL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3233 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![4-[2-[(E)-(2,5-dioxoimidazolidin-4-ylidene)methyl]pyrrol-1-yl]benzoic acid](/img/structure/B1676082.png)


![n-[3-(3-{4-[(Dimethylamino)methyl]phenyl}pyrazolo[1,5-a]pyrimidin-7-yl)phenyl]-3-(trifluoromethyl)benzamide](/img/structure/B1676087.png)
![6-(3-Fluorophenyl)-N-[1-(2,2,2-Trifluoroethyl)piperidin-4-Yl]pyridine-3-Carboxamide](/img/structure/B1676088.png)
![N,N'-[biphenyl-4,4'-Diyldi(2r)propane-2,1-Diyl]dimethanesulfonamide](/img/structure/B1676093.png)



![4-Amino-8-(3-((3,4-dimethoxyphenethyl)amino)propyl)-6,6-dimethyl-2-(4-methyl-3-nitrophenyl)-1,6-dihydro-7H-imidazo[4,5-h]isoquinoline-7,9(8H)-dione](/img/structure/B1676100.png)

